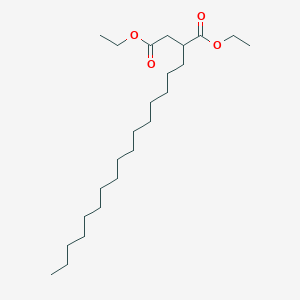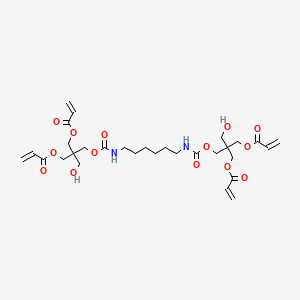
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple functional groups, including hydroxymethyl, dioxo, and acrylate groups, which contribute to its reactivity and versatility in various chemical processes.
Méthodes De Préparation
The synthesis of 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Polymerization: The acrylate groups in the compound can undergo polymerization reactions, forming long-chain polymers with various applications.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate stands out due to its unique combination of functional groups and reactivity. Similar compounds may include other diacrylates or compounds with hydroxymethyl and dioxo groups, but the specific arrangement and combination of these groups in this compound confer distinct properties and applications.
Some similar compounds include:
- 2,2-Bis(hydroxymethyl)propane-1,3-diol diacrylate
- 1,6-Hexanediol diacrylate
- Trimethylolpropane triacrylate
These compounds share some functional groups with this compound but differ in their overall structure and reactivity.
Propriétés
Numéro CAS |
85865-98-1 |
|---|---|
Formule moléculaire |
C30H44N2O14 |
Poids moléculaire |
656.7 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-[6-[[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propoxy]carbonylamino]hexylcarbamoyloxymethyl]-3-prop-2-enoyloxypropyl] prop-2-enoate |
InChI |
InChI=1S/C30H44N2O14/c1-5-23(35)41-17-29(15-33,18-42-24(36)6-2)21-45-27(39)31-13-11-9-10-12-14-32-28(40)46-22-30(16-34,19-43-25(37)7-3)20-44-26(38)8-4/h5-8,33-34H,1-4,9-22H2,(H,31,39)(H,32,40) |
Clé InChI |
NMUQCOLGJNFPOE-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
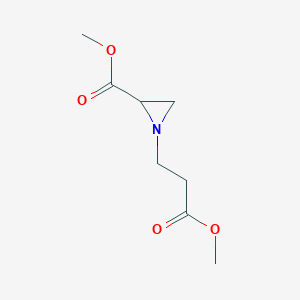
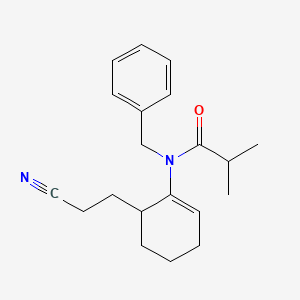

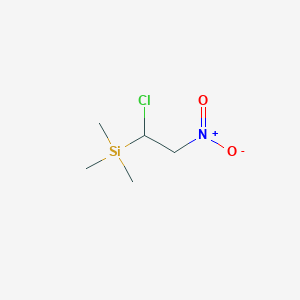
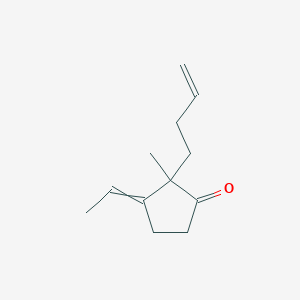
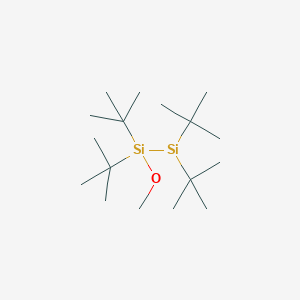
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)

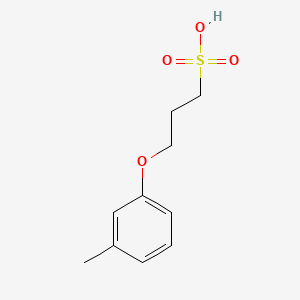
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
